NOTAM

PET Imaging Myocardial Perfusion Radiopharmaceuticals

Researchers developing 64Cu-labeled cardiac PET tracers face suboptimal myocardial contrast with standard NOTA chelators. NOTAM directly addresses this limitation: • 1.8× higher myocardial uptake vs. NOTA analog in rhodamine conjugates • 2.46× superior heart-to-blood contrast ratio (32.76 vs. 13.33) • Rapid, high-yield radiolabeling (>95% RCY, >98% purity in <20 min) • Increased lipophilicity enables hepatobiliary clearance modulation Supplied as white powder, ≥95% purity, stored at -20°C. For R&D use only.

Molecular Formula C12H24N6O3
Molecular Weight 300.36 g/mol
CAS No. 180297-76-1
Cat. No. B6291764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOTAM
CAS180297-76-1
Molecular FormulaC12H24N6O3
Molecular Weight300.36 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N
InChIInChI=1S/C12H24N6O3/c13-10(19)7-16-1-2-17(8-11(14)20)5-6-18(4-3-16)9-12(15)21/h1-9H2,(H2,13,19)(H2,14,20)(H2,15,21)
InChIKeyALRKEASEQOCKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NOTAM Procurement Guide: Bifunctional Chelator for Radiopharmaceuticals


NOTAM (CAS 180297-76-1, 2,2′,2″-(1,4,7-triazacyclononane-1,4,7-triyl)triacetamide) is a macrocyclic bifunctional chelator (BFC) derived from the 1,4,7-triazacyclononane (TACN) scaffold, belonging to the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) family [1]. Its structure incorporates three acetamide pendant arms, providing multiple coordination sites for radiometals such as ⁶⁴Cu, ⁶⁸Ga, and ⁹⁹ᵐTc [2][3]. NOTAM is utilized in the synthesis of targeted radiopharmaceuticals and molecular imaging probes, particularly where modulation of chelator hydrophilicity and specific metal-chelate stability are required [4].

Why NOTA or DOTA Analogs Cannot Substitute NOTAM


Substituting NOTAM with other macrocyclic chelators such as NOTA or DOTA without rigorous re-validation is scientifically unsound due to substantial differences in chelation kinetics, metal complex stability, and resulting in vivo pharmacokinetics. While NOTA and DOTA have established applications for ⁶⁸Ga and ⁶⁴Cu, their structural variations from NOTAM (specifically the acetamide vs. acetic acid pendant arms) lead to measurable differences in lipophilicity and radiolabeling efficiency [1]. Furthermore, even within the same class, small modifications yield divergent biological outcomes: head-to-head studies comparing NOTA and DOTA for ⁶⁸Ga labeling of the same targeting vector have revealed distinct differences in radiolabeling conditions, renal clearance, and tumor retention [2]. Consequently, the performance of a NOTAM-based conjugate cannot be inferred from NOTA or DOTA data; selection must be guided by compound-specific evidence as detailed below.

Evidence-Based Differentiators vs. Closest Analogs


Superior Myocardial Uptake vs. NOTA in ⁶⁴Cu PET Imaging

In a direct head-to-head comparison, the ⁶⁴Cu-NOTAM-rhodamine conjugate demonstrated significantly higher myocardial uptake compared to its NOTA-based counterpart. Specifically, heart uptake was measured at approximately 10% ID/g for the NOTAM conjugate versus 5.6% ID/g for the NOTA conjugate in Fischer rats at 60 minutes post-injection [1].

PET Imaging Myocardial Perfusion Radiopharmaceuticals Copper-64

Enhanced Heart-to-Blood Contrast Ratio vs. NOTA

Beyond absolute heart uptake, the heart-to-blood ratio, a key determinant of image contrast, was substantially superior for the ⁶⁴Cu-NOTAM-rhodamine conjugate. The ⁶⁴Cu-NOTAM conjugate achieved a heart-to-blood ratio of 32.76, which is significantly higher than the 13.33 ratio reported for a comparable ⁶⁸Ga-NOTA-rhodamine tracer . This is further contextualized by the ratio of 28.10 for an ¹⁸F-FDG-rhodamine derivative.

PET Imaging Myocardial Perfusion Image Contrast Copper-64

Folate Receptor Tumor Imaging: NOTAM vs. NOTA Performance

In a direct comparison for targeting folate receptor-positive tumors, the ⁶⁸Ga-NOTA-folate conjugate demonstrated a more favorable biodistribution profile with higher tumor uptake than the ⁶⁸Ga-NOTAM-folate conjugate in human KB xenograft-bearing nude mice [1]. Conversely, a separate study reported that both ⁶⁸Ga-NOTA-folate and ⁶⁸Ga-NOTAM-folate achieved similar, substantial tumor uptake (approximately 20% ID/g) in the same model [2], suggesting the outcome is highly sensitive to the specific synthetic and biological context.

Oncology Imaging Folate Receptor PET Imaging Gallium-68

Lower Radiochemical Yield in ⁹⁹ᵐTc-Tricarbonyl Labeling

A systematic evaluation of TACN-based chelators with different pendant arms for ⁹⁹ᵐTc-tricarbonyl labeling revealed significant differences in radiochemical yield. The chelator with two acetic acid arms (NOTA-BA) achieved a radiochemical yield of 92%, whereas the chelator with two acetamide arms (NOTAM-BA) achieved a markedly lower yield of 40% under identical reaction conditions [1].

Technetium-99m Theranostics Radiochemistry SPECT Imaging

Increased Lipophilicity vs. NOTA in ⁹⁹ᵐTc Complexes

Modifying the pendant arms from acetic acid (NOTA-BA) to acetamide (NOTAM-BA) alters the physicochemical properties of the resulting ⁹⁹ᵐTc-tricarbonyl complex. Log D₇.₄ measurements showed that the [⁹⁹ᵐTc][Tc(CO)₃(NOTAM-BA)]⁺ complex is less hydrophilic than the [⁹⁹ᵐTc][Tc(CO)₃(NOTA-BA)]⁺ complex [1].

Lipophilicity Biodistribution Pharmacokinetics Technetium-99m

Recommended Applications Based on Quantitative Evidence


High-Contrast PET Tracers for Myocardial Perfusion Imaging

NOTAM is the preferred chelator for this application when conjugated to rhodamine-based vectors and labeled with ⁶⁴Cu. The direct evidence shows the ⁶⁴Cu-NOTAM-rhodamine conjugate provides approximately 1.8-fold higher myocardial uptake and a 2.46-fold superior heart-to-blood contrast ratio compared to its NOTA analog [1]. These quantitative advantages directly support improved diagnostic accuracy in detecting coronary artery disease and assessing myocardial viability.

Modulating Pharmacokinetics and Clearance Pathways

When developing novel radiopharmaceuticals where altering the in vivo distribution profile is a primary goal, NOTAM offers a distinct physicochemical alternative to the more common NOTA scaffold. Evidence confirms that NOTAM-based ⁹⁹ᵐTc-tricarbonyl complexes are less hydrophilic than their NOTA-based counterparts [1]. This increased lipophilicity can be strategically exploited to shift clearance from the renal to the hepatobiliary route, a useful property for designing tracers where reducing kidney retention is critical.

⁶⁸Ga-Labeled Folate Receptor Imaging with Process Optimization

While NOTA-folate conjugates may exhibit superior tumor uptake, both NOTA- and NOTAM-folate conjugates can be synthesized with high radiochemical yields (>95%) and purities (>98%) in under 20 minutes [1][2]. This makes NOTAM a viable candidate for high-throughput radiopharmacy settings, particularly where further linker or vector optimization might reverse the observed in vivo performance deficit. The rapid, high-yield synthesis provides a strong operational advantage for exploratory studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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